Antitubulin agent 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

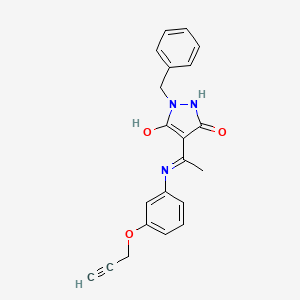

C21H19N3O3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

2-benzyl-3-hydroxy-4-[C-methyl-N-(3-prop-2-ynoxyphenyl)carbonimidoyl]-1H-pyrazol-5-one |

InChI |

InChI=1S/C21H19N3O3/c1-3-12-27-18-11-7-10-17(13-18)22-15(2)19-20(25)23-24(21(19)26)14-16-8-5-4-6-9-16/h1,4-11,13,26H,12,14H2,2H3,(H,23,25) |

InChI Key |

CVGHPOZEJCZYBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=CC(=CC=C1)OCC#C)C2=C(N(NC2=O)CC3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antitubulin Agent 1 (Paclitaxel)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitubulin agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division and other vital cellular functions. This technical guide provides a comprehensive overview of the mechanism of action of a prominent antitubulin agent, Paclitaxel, which will be referred to as "Antitubulin Agent 1" for the purpose of this document. Paclitaxel is a microtubule-stabilizing agent, and its interaction with tubulin leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. This document details the molecular interactions, effects on microtubule dynamics, downstream signaling pathways, and provides standardized protocols for key experimental assays used to study its mechanism.

Core Mechanism of Action: Microtubule Stabilization

The primary mechanism of action of Paclitaxel is the stabilization of microtubules.[1][2] Unlike other antitubulin agents such as the vinca alkaloids which cause microtubule depolymerization, Paclitaxel binds to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[1][3] This binding event promotes the assembly of tubulin into microtubules and inhibits their disassembly.[2] The resulting microtubules are abnormally stable and non-functional, leading to a disruption of the dynamic equilibrium between tubulin dimers and microtubules that is critical for various cellular processes, most notably, mitosis.[2]

The stabilization of microtubules by Paclitaxel has profound consequences for dividing cells. The mitotic spindle, a highly dynamic structure composed of microtubules, is unable to form and function correctly.[1] This leads to a failure in chromosome segregation, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[2][4] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[5]

Quantitative Data on Paclitaxel's Effects

The cytotoxic and microtubule-stabilizing effects of Paclitaxel are concentration-dependent. Below are tables summarizing key quantitative data from various studies.

Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) |

| Various | Various | 24 | 2.5 - 7.5[6] |

| NSCLC | Non-Small Cell Lung | 24 | 9,400[7] |

| NSCLC | Non-Small Cell Lung | 120 | 27[7] |

| SCLC | Small Cell Lung | 24 | 25,000[7] |

| SCLC | Small Cell Lung | 120 | 5,000[7] |

| MCF-7 | Breast Cancer | Not Specified | 3,500[8] |

| MDA-MB-231 | Breast Cancer | Not Specified | 300[8] |

| SKBR3 | Breast Cancer | Not Specified | 4,000[8] |

| BT-474 | Breast Cancer | Not Specified | 19[8] |

Table 2: Effect of Paclitaxel on Microtubule Dynamic Instability in Human Tumor Cells

| Cell Line | Paclitaxel Concentration (nM) | Effect on Shortening Rate | Effect on Growing Rate | Effect on Dynamicity |

| Caov-3 (Ovarian) | 30 | 32% inhibition[9] | 24% inhibition[9] | 31% inhibition[9] |

| A-498 (Kidney) | 100 | 26% inhibition[9] | 18% inhibition[9] | 63% inhibition[9] |

| HMEC-1 (Endothelial) | 0.1-5 | Increased dynamicity (86-193%)[1] | Increased | Increased |

| HMEC-1 (Endothelial) | 100 | 40% suppression[1] | Not specified | Not specified |

| HUVEC (Endothelial) | 0.1-5 | Increased dynamicity (54-83%)[1] | Increased | Increased |

| HUVEC (Endothelial) | 100 | 54% suppression[1] | Not specified | Not specified |

Signaling Pathways Activated by Paclitaxel

The prolonged mitotic arrest induced by Paclitaxel activates several downstream signaling pathways that culminate in apoptosis.

Mitotic Checkpoint Activation

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase. Paclitaxel-induced microtubule stabilization leads to aberrant spindle formation and a lack of tension at the kinetochores, which are the protein structures on chromosomes where spindle fibers attach. This activates the SAC.

References

- 1. Antiangiogenic concentrations of paclitaxel induce an increase in microtubule dynamics in endothelial cells but not in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. molbiolcell.org [molbiolcell.org]

An In-depth Technical Guide to the Discovery and Synthesis of the Antitubulin Agent Paclitaxel

This guide provides a comprehensive overview of the pivotal antitubulin agent, Paclitaxel. Initially discovered as a natural product, its unique mechanism of action and significant therapeutic impact have made it a cornerstone of cancer chemotherapy and a subject of extensive research in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its discovery, mechanism of action, synthesis, and biological evaluation.

Discovery and Origin

The journey of Paclitaxel began as part of a large-scale screening program initiated by the U.S. National Cancer Institute (NCI) in the 1960s to discover new anticancer agents from natural sources.[1][2] In 1962, botanist Arthur Barclay, under contract with the NCI, collected bark from the Pacific yew tree (Taxus brevifolia) in a forest in Washington State.[1][2]

Two years later, in 1964, researchers Dr. Monroe E. Wall and Dr. Mansukh C. Wani at the Research Triangle Institute in North Carolina, working on the NCI contract, found that extracts from this bark exhibited significant cytotoxic activity against living cells.[1][2] This promising activity led to further investigation to isolate the active component.

The pure compound was successfully isolated in 1967 and named "taxol".[3] The molecular structure of taxol was elucidated and published by Wall, Wani, and their colleagues in 1971, based on X-ray crystallographic data.[3][4] The antitumor activity of the compound was confirmed in 1977 in a mouse melanoma model, which led to its selection as a candidate for clinical development.[2]

The journey to clinical use was slow, partly due to the challenges of its aqueous solubility and an initial lack of understanding of its mechanism of action.[3] A significant breakthrough occurred in 1979 when Dr. Susan B. Horwitz and her collaborators published their findings on taxol's unique interaction with microtubules.[3][4] This discovery paved the way for its development as a drug candidate.

After demonstrating significant efficacy in clinical trials, particularly against advanced ovarian cancer, the U.S. Food and Drug Administration (FDA) approved "taxol" for medical use in 1993.[2][4] The drug was commercially developed by Bristol-Myers Squibb, who assigned it the generic name "paclitaxel".[4]

Mechanism of Action: Microtubule Stabilization

Paclitaxel is a member of the taxane family of medications and functions as a novel antimicrotubule agent.[4][5] Unlike other tubulin-targeting drugs such as colchicine, which inhibit the assembly of microtubules, paclitaxel has a unique mechanism of action: it stabilizes the microtubule polymer and protects it from disassembly.[4][5]

Microtubules are dynamic structures within cells, composed of α- and β-tubulin subunits, that are crucial for various cellular functions, including cell division (mitosis), maintenance of cell shape, and intracellular transport.[6][] During mitosis, the microtubule network undergoes a dynamic reorganization to form the mitotic spindle, which is essential for the proper segregation of chromosomes into daughter cells.[5]

Paclitaxel binds specifically to the β-tubulin subunit of the microtubules.[4][5][6] This binding promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization.[5][6] This results in the formation of extremely stable and non-functional microtubules.[5] The presence of these hyper-stabilized microtubules disrupts the normal dynamic instability required for the mitotic spindle to function correctly.[5][8]

This disruption leads to defects in mitotic spindle assembly and chromosome segregation, causing the cell cycle to arrest in the G2/M phase.[4][5] The prolonged activation of the mitotic checkpoint due to this arrest ultimately triggers programmed cell death, or apoptosis.[4][5][8]

The signaling pathways involved in paclitaxel-induced apoptosis are complex and can involve several cascades, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK), PI3K/Akt, and MAPK pathways.[5][9][10] Studies have shown that paclitaxel can induce the expression of pro-apoptotic proteins and modulate the activity of anti-apoptotic mediators, leading to the activation of caspases and subsequent cell death.[9][10][11]

Caption: Mechanism of action of Paclitaxel leading to apoptosis.

Chemical Synthesis

The initial supply of paclitaxel was a significant challenge, as it required harvesting large quantities of bark from the slow-growing Pacific yew tree, an environmentally unsustainable process.[1][3] This supply issue spurred intense research into developing a commercially viable synthetic route to the complex molecule. The total synthesis of paclitaxel is considered a landmark achievement in organic chemistry due to its intricate structure, featuring a dense array of functional groups and stereocenters.

Several research groups have successfully completed the total synthesis of paclitaxel. The first to be reported was by Robert A. Holton and his group in 1994, followed shortly after by the group of K.C. Nicolaou. These syntheses, while monumental, are often too long and complex for large-scale commercial production.

A more practical approach for commercial production has been semi-synthesis, starting from a more readily available precursor. A key breakthrough was the isolation of 10-deacetylbaccatin III (10-DAB) from the needles of the European yew (Taxus baccata), a renewable resource. 10-DAB is a close structural analog of paclitaxel and can be chemically converted to the final drug. The most notable semi-synthetic method is the Ojima-Holton method, which involves the attachment of a synthetic side chain to the 10-DAB core.

Caption: General workflow for the semi-synthesis of Paclitaxel.

Quantitative Data

The biological activity of Paclitaxel has been extensively characterized against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 2 - 10 |

| MDA-MB-231 | Breast Cancer | 5 - 20 |

| A549 | Lung Cancer | 10 - 50 |

| HCT116 | Colon Cancer | 3 - 15 |

| OVCAR-3 | Ovarian Cancer | 1 - 8 |

| HeLa | Cervical Cancer | 2 - 12 |

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and assay method.

Experimental Protocols

5.1. Microtubule Polymerization Assay

This assay is used to determine the effect of compounds on the assembly of tubulin into microtubules.

-

Reagents: Tubulin protein (>99% pure), GTP solution, polymerization buffer (e.g., PEM buffer), test compound (Paclitaxel), and a control compound (e.g., DMSO).

-

Procedure: a. Purified tubulin is kept on ice to prevent self-assembly. b. In a 96-well plate, the test compound at various concentrations is added to the polymerization buffer. c. The reaction is initiated by adding GTP and tubulin to the wells and transferring the plate to a spectrophotometer pre-warmed to 37°C. d. The increase in absorbance (turbidity) at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization.

-

Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control. Paclitaxel will show a significant increase in both the rate and extent of polymerization.

5.2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagents: Cancer cell line of interest, cell culture medium, Paclitaxel, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are then treated with various concentrations of Paclitaxel for a specified period (e.g., 48 or 72 hours). c. After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow viable cells to convert the yellow MTT into purple formazan crystals. d. The formazan crystals are dissolved using a solubilizing agent. e. The absorbance of the resulting purple solution is measured using a plate reader at a wavelength of ~570 nm.

-

Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.

Caption: A typical workflow for screening antitubulin agents.

References

- 1. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]

- 2. news-medical.net [news-medical.net]

- 3. An introduction to Taxol [ch.ic.ac.uk]

- 4. Paclitaxel - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 8. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Structural Analysis of Antitubulin Agent-Tubulin Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural interactions between tubulin and key antitubulin agents. It is designed to offer a comprehensive resource for researchers and professionals involved in cancer drug discovery and development, focusing on the molecular basis of action for these important therapeutic compounds.

Introduction to Tubulin as a Therapeutic Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The critical involvement of microtubules in mitosis makes them a prime target for the development of anticancer agents. These agents, broadly classified as microtubule-stabilizing and microtubule-destabilizing agents, interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide will focus on the structural analysis of tubulin complexes with three major classes of antitubulin agents: taxanes (paclitaxel), Vinca alkaloids (vinblastine), and colchicine-site binders.

Quantitative Data Summary

The following tables summarize key quantitative data from structural and binding studies of various antitubulin agent-tubulin complexes. This data is essential for comparing the binding affinities and structural characteristics of these agents.

Table 1: Crystallographic and Cryo-EM Data of Tubulin-Ligand Complexes

| Ligand | PDB ID | Method | Resolution (Å) | Key Structural Features |

| Paclitaxel (Taxol) | 8BDF | X-ray Diffraction | 1.95 | Binds to a pocket on β-tubulin, promoting a straight conformation of the tubulin dimer, which stabilizes microtubules.[1] |

| Vinblastine | 1Z2B | X-ray Diffraction | 4.10 | Binds at the interface of two tubulin dimers, introducing a wedge that prevents microtubule elongation.[2] |

| Colchicine | 1SA0 | X-ray Diffraction | 3.58 | Binds to the β-tubulin subunit at the intradimer interface, inducing a curved conformation that inhibits polymerization.[3] |

| Parbendazole | Not specified | X-ray Diffraction | 2.4 | Binds to the colchicine binding site.[4] |

| ELR510444 | Not specified | X-ray Diffraction | 3.1 | Binds to the colchicine binding site.[4] |

Table 2: Binding Affinity and Thermodynamic Parameters

| Ligand | Tubulin Source | Method | Binding Affinity (Kd) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Paclitaxel | Porcine Brain | Fluorescence Polarization | 23 nM (Limit of Detection) | Not Reported | Not Reported | Not Reported |

| Vinblastine | Not Specified | Molecular Docking | -96.3 kJ/mol (Affinity) | Not Reported | Not Reported | Not Reported |

| Colchicine | Not Specified | MM/PBSA | -35.63 kcal/mol (Binding Free Energy) | Not Reported | Not Reported | Not Reported |

| Combretastatin-A4 | Not Specified | MM/PBSA | Not Reported | Not Reported | Not Reported | Not Reported |

| Nocodazole | Not Specified | MM/PBSA | Not Reported | Not Reported | Not Reported | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the structural analysis of antitubulin agent-tubulin complexes.

X-ray Crystallography of Tubulin-Ligand Complexes

This protocol outlines the general steps for determining the crystal structure of a tubulin-ligand complex.

-

Protein Purification:

-

Purify tubulin from a suitable source (e.g., bovine brain) using established protocols involving ion-exchange chromatography.

-

To prevent polymerization, perform purification and subsequent steps at 4°C.

-

For crystallization, tubulin is often complexed with a stathmin-like domain (SLD) to cap the ends and prevent aggregation.[5]

-

-

Complex Formation:

-

Incubate the purified tubulin or tubulin-SLD complex with a molar excess of the antitubulin agent (e.g., paclitaxel, colchicine) for a sufficient duration to ensure binding saturation.

-

-

Crystallization:

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).

-

A typical crystallization drop would contain a 1:1 ratio of the protein-ligand complex solution and the reservoir solution.

-

Reservoir solutions often contain precipitants like polyethylene glycol (PEG), salts, and buffers at various pH values.

-

-

Data Collection:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.[6]

-

Collect X-ray diffraction data at a synchrotron source.[6] The crystal is rotated in the X-ray beam to collect a complete dataset.[6]

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure using molecular replacement, using a known tubulin structure as a search model.

-

Build and refine the atomic model of the tubulin-ligand complex into the electron density map using software like PHENIX.

-

Tubulin Polymerization Assay (Fluorescence-Based)

This assay is used to determine the effect of a compound on the polymerization of tubulin.

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

-

Prepare a fluorescent reporter solution (e.g., DAPI) which preferentially binds to polymerized microtubules.[7]

-

-

Assay Setup:

-

In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), the fluorescent reporter, and the test compound at various concentrations.[7]

-

Include positive controls (e.g., paclitaxel for polymerization enhancement) and negative controls (e.g., vinblastine for inhibition).[4]

-

-

Data Acquisition:

-

Incubate the plate at 37°C to initiate polymerization.

-

Measure the fluorescence intensity at regular intervals using a plate reader. An increase in fluorescence indicates microtubule polymerization.[7]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

From these curves, determine parameters such as the rate of polymerization and the maximum polymer mass to quantify the effect of the compound.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of binding between a ligand and tubulin.

-

Sample Preparation:

-

ITC Experiment:

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[10]

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the structural analysis of antitubulin agent-tubulin complexes.

Mechanism of Action of Antitubulin Agents

Caption: Mechanism of action for different classes of antitubulin agents.

X-ray Crystallography Workflow

Caption: A simplified workflow for determining tubulin-ligand complex structures.

Drug Discovery and Development Pipeline

Caption: The pipeline for the discovery and development of antitubulin drugs.

References

- 1. proteopedia.org [proteopedia.org]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. maxanim.com [maxanim.com]

- 5. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

Initial Characterization of Antitubulin Agent 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial characterization of a novel microtubule-targeting compound, designated "Antitubulin agent 1" (also referred to as compound 143). This agent has demonstrated potent anticancer properties by disrupting microtubule dynamics, a critical mechanism in cell division.[1][2] This guide summarizes the available preclinical data, outlines detailed protocols for its in vitro evaluation, and presents its mechanism of action through signaling pathway and experimental workflow diagrams. The information herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antitubulin chemotherapeutics.

Introduction to Antitubulin Agents

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is fundamental to various cellular processes, most notably mitotic spindle formation during cell division.[3] Consequently, agents that interfere with microtubule dynamics are among the most effective and widely used anticancer drugs.[3] These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[4] By disrupting the delicate balance of microtubule dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis in rapidly proliferating cancer cells.[4] "this compound" has been identified as a novel microtubule-destabilizing agent with potent cytotoxic effects.[1][2]

Core Characteristics of this compound

"this compound" is a novel synthetic compound identified as a potent disruptor of microtubule dynamics.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule network.[1][2] A notable characteristic of this agent is its ability to increase the acetylation of α-tubulin, a post-translational modification associated with microtubule stabilization and altered cellular functions.[1][2] The compound also features an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, which could be leveraged for future probe development or targeted delivery applications.[1][2]

In Vitro Efficacy and Biological Activity

The anticancer potential of "this compound" has been demonstrated through a series of in vitro assays. The key findings are summarized in the tables below.

Table 1: Cytotoxic Activity

| Cell Line | Histology | EC50 (nM) | Reference |

| SH-SY5Y | Human Neuroblastoma | 102 | [1][2] |

Table 2: Effects on Cell Cycle and Microtubule Dynamics

| Assay | Cell Line | Concentration | Treatment Duration | Outcome | Reference |

| Cell Cycle Analysis | Not Specified | 1 µM | 16 h | G2/M phase arrest | [1][2] |

| Tubulin Acetylation | Not Specified | 0.1 - 1 µM | 16 h | Significant increase | [1][2] |

| Tubulin Polymerization | In vitro | Not Specified | Not Specified | Inhibition | [1][2] |

Proposed Mechanism of Action

"this compound" exerts its anticancer effects by directly interfering with microtubule dynamics. By inhibiting the polymerization of tubulin dimers, it prevents the formation of microtubules, which are essential for the structural integrity of the mitotic spindle. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death. The observed increase in α-tubulin acetylation may also contribute to its cytotoxic effects by altering microtubule stability and function.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the initial characterization of "this compound".

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the agent on cancer cells.

Materials:

-

Human cancer cell line (e.g., SH-SY5Y)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

"this compound" stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of "this compound" in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the agent on tubulin assembly.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

-

"this compound" stock solution

-

Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

-

96-well microplate (black, clear bottom)

-

Temperature-controlled microplate reader capable of fluorescence measurement

Procedure:

-

Prepare the tubulin solution according to the kit manufacturer's instructions.

-

Add the test compound ("this compound"), positive controls, and vehicle control to respective wells of the pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.

-

Plot the fluorescence intensity versus time to generate polymerization curves. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Human cancer cell line

-

Complete culture medium

-

"this compound" stock solution

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with "this compound" (e.g., 1 µM) and a vehicle control for the desired duration (e.g., 16 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence Microscopy of Microtubules

This technique visualizes the effect of the agent on the cellular microtubule network.

Materials:

-

Human cancer cell line

-

Glass coverslips

-

Complete culture medium

-

"this compound" stock solution

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with "this compound" and a vehicle control for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 1% BSA for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Experimental and Analytical Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Future Directions and Considerations

The initial characterization of "this compound" reveals it to be a promising anticancer candidate. Further studies are warranted to fully elucidate its therapeutic potential. Key future directions include:

-

Expanded Cell Line Screening: Evaluation of its cytotoxic activity across a broader panel of cancer cell lines, including multidrug-resistant models.

-

In Vivo Efficacy Studies: Assessment of its antitumor activity in relevant animal models of cancer.

-

Pharmacokinetic and Toxicological Profiling: Determination of its absorption, distribution, metabolism, excretion (ADME), and safety profile.

-

Structural Biology Studies: Elucidation of its binding site on tubulin through techniques such as X-ray crystallography.

-

Chemical Synthesis and SAR: Information on the chemical synthesis and structure-activity relationships (SAR) would be beneficial for lead optimization.

Conclusion

"this compound" is a novel microtubule-destabilizing agent with potent in vitro anticancer activity. It induces G2/M cell cycle arrest and disrupts microtubule dynamics at nanomolar concentrations. The data presented in this technical guide provide a solid foundation for its continued preclinical development as a potential cancer therapeutic. The detailed protocols and workflows offer a practical guide for researchers aiming to further characterize this and other novel antitubulin agents.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anticancer Potential of Antitubulin Agent 1 (Paclitaxel as a Representative Agent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubulin agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for various cellular processes, including mitosis, cell structure maintenance, and intracellular transport.[1][2] These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[3] This technical guide will provide an in-depth exploration of the anticancer potential of "Antitubulin agent 1," using the well-characterized microtubule-stabilizing drug, Paclitaxel , as a representative example. Paclitaxel is a highly successful anticancer agent used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancers.[4]

Mechanism of Action

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of the α,β-tubulin heterodimer, which is the fundamental building block of microtubules.[2] This binding event stabilizes the microtubule polymer, preventing its depolymerization.[5][6] The suppression of microtubule dynamics is crucial for its anticancer effect. During mitosis, the dynamic instability of microtubules is essential for the formation and function of the mitotic spindle, which segregates chromosomes into daughter cells.[2][4] By stabilizing microtubules, Paclitaxel prevents the proper formation of the mitotic spindle, leading to a prolonged arrest of the cell cycle at the G2/M phase.[7] This mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2][5]

Caption: Mechanism of action of Paclitaxel.

Quantitative Data on Anticancer Activity

The cytotoxic potential of Paclitaxel has been extensively evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 2.5 - 10 |

| MCF-7 | Breast Cancer | 2 - 5 |

| MDA-MB-231 | Breast Cancer | 3 - 8 |

| A549 | Lung Cancer | 5 - 20 |

| HCT116 | Colon Cancer | 4 - 15 |

| OVCAR-3 | Ovarian Cancer | 10 - 50 |

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Key Experimental Protocols

1. Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Methodology:

-

Reagents and Materials: Purified bovine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, glycerol, test compound (Paclitaxel), and a temperature-controlled spectrophotometer/plate reader capable of measuring absorbance at 340 nm.

-

Procedure:

-

Prepare a tubulin solution in polymerization buffer on ice.

-

Add GTP and glycerol to the tubulin solution.

-

Pipette the tubulin solution into a pre-warmed 96-well plate.

-

Add the test compound (Paclitaxel) or vehicle control to the wells.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm over time (typically 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

-

-

Data Analysis: Plot absorbance versus time. Compare the polymerization rate and extent in the presence of the test compound to the control.

Caption: Workflow for a tubulin polymerization assay.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Methodology:

-

Reagents and Materials: Cancer cell line of interest, complete cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (Paclitaxel) and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for a cell viability (MTT) assay.

3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Reagents and Materials: Cancer cell line, complete medium, test compound (Paclitaxel), phosphate-buffered saline (PBS), ethanol (for fixation), RNase A, and a DNA-binding fluorescent dye (e.g., Propidium Iodide - PI).

-

Procedure:

-

Treat cells with the test compound for a specific duration.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store them at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis: The DNA content of the cells is measured by the fluorescence intensity of the PI dye. A histogram of cell count versus fluorescence intensity is generated, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Caption: Workflow for cell cycle analysis.

Signaling Pathways

The mitotic arrest induced by Paclitaxel activates several signaling pathways that converge on the apoptotic machinery.[8] A key pathway involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[8] This leads to the activation of pro-apoptotic Bcl-2 family members, such as Bax and Bak, which permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis. The process is also influenced by the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[8]

Caption: Apoptotic signaling pathway induced by Paclitaxel.

Conclusion

Paclitaxel, as a representative "this compound," demonstrates significant anticancer potential through its unique mechanism of microtubule stabilization. This leads to cell cycle arrest and the induction of apoptosis in rapidly dividing cancer cells. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of novel antitubulin agents. Understanding the intricate signaling pathways involved in the response to these agents is crucial for overcoming drug resistance and optimizing their therapeutic efficacy.[3] The development of new antitubulin agents with improved pharmacological properties, such as enhanced tumor specificity and reduced toxicity, remains a key objective in cancer research.[9]

References

- 1. Antitubulin Agents - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]

- 5. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]

- 6. ascopubs.org [ascopubs.org]

- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Antitubulin agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antitubulin Agent 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubulin Agent 1 is a potent cytotoxic compound that functions by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1][2][3][4] By inhibiting tubulin polymerization, this compound leads to the disorganization of the microtubule network, causing cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][4][5] These characteristics make it a compelling candidate for cancer chemotherapy research and drug development.[1][2][6] This document provides detailed protocols for cell culture treatment and key experimental assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:

-

Disruption of Microtubules: The agent directly interferes with the assembly of α- and β-tubulin heterodimers into microtubules.[1][4]

-

Increased α-tubulin Acetylation: Treatment with this compound has been shown to increase the acetylation of α-tubulin, a post-translational modification associated with microtubule stabilization, which, in this context, may be a cellular response to the destabilizing effects of the agent.[1]

-

Mitotic Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division, leads to an arrest of the cell cycle in the G2/M phase.[1][5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][7][8] This process involves the activation of various signaling pathways, including those regulated by p53, p21, and the Bcl-2 family of proteins.[8]

Data Presentation

In Vitro Efficacy of Antitubulin Agents

The following table summarizes the cytotoxic activity of various antitubulin agents across different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

| Cell Line | Cancer Type | Antitubulin Agent | IC50/EC50 | Reference |

| SH-SY5Y | Neuroblastoma | This compound | 102 nM (EC50) | [1] |

| HeLa | Cervical Carcinoma | STK899704 | 350 nM | [9] |

| MCF-7 | Breast Adenocarcinoma | STK899704 | 0.4 µM | [9] |

| MDA-MB-231 | Breast Adenocarcinoma | STK899704 | 0.5 µM | [9] |

| A549 | Lung Carcinoma | STK899704 | 0.6 µM | [9] |

| HCT-116 | Colon Adenocarcinoma | STK899704 | 0.3 µM | [9] |

| K562 | Leukemia | STK899704 | 0.2 µM | [9] |

| NCI/ADR-RES | P-glycoprotein rich Breast Cancer | 2-phenyl-4-quinolone | 1.53 µM | [10] |

| PC-3 | Prostate Cancer | 2-phenyl-4-quinolone | 0.85 µM | [10] |

| Hep3B | Hepatocellular Carcinoma | 2-phenyl-4-quinolone | 1.81 µM | [10] |

| HepG2 | Hepatocellular Carcinoma | 2-phenyl-4-quinolone | 3.32 µM | [10] |

| HeLa | Cervical Carcinoma | Compound 1A2 | 4.33 µM | [11] |

| MCF-7 | Breast Adenocarcinoma | Compound 1A2 | 6.11 µM | [11] |

| MDA-MB-231 | Breast Adenocarcinoma | Compound 1A2 | 5.87 µM | [11] |

| A549 | Lung Carcinoma | Compound 1A2 | 5.44 µM | [11] |

Experimental Protocols

Cell Culture and Treatment

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other consumables

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis or flow cytometry) at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of the solvent should be kept constant across all treatments and should not exceed 0.1% (v/v).

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 16, 24, 48, or 72 hours) before proceeding with downstream assays.[1]

Cell Viability Assay (MTS Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plate reader

Protocol:

-

Following the treatment period, add 20 µL of MTS reagent to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a 96-well plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[12][13]

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

-

Cells treated with this compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Harvest cells by trypsinization and centrifugation (300 x g for 5 minutes).

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).[14][15]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[15]

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.[16]

Immunofluorescence Staining of Microtubules

Materials:

-

Cells grown on coverslips and treated with this compound

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 10 minutes at room temperature.[17][18]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[18]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[18]

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark.[18]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and polymerization buffer

-

This compound

-

Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Protocol:

-

Prepare the tubulin solution according to the manufacturer's instructions. Typically, this involves resuspending lyophilized tubulin in a G-PEM buffer containing GTP.[9]

-

On ice, add this compound at various concentrations to the tubulin solution in a 96-well plate. Include positive (e.g., paclitaxel for polymerization, vinblastine for depolymerization) and negative (vehicle) controls.[9]

-

Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[19][20]

-

Analyze the data by plotting absorbance versus time. A decrease in the rate and extent of polymerization in the presence of this compound indicates its inhibitory activity.

Visualizations

Caption: Signaling pathway of this compound leading to apoptosis.

Caption: General experimental workflow for evaluating this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Review: tubulin function, action of antitubulin drugs, and new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview on anti-tubulin agents for the treatment of lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tubulins DEPendably induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. kumc.edu [kumc.edu]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Activity of Antitubulin Agent 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubulin agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by interfering with the dynamics of microtubules, which are essential for cell division and other vital cellular functions.[1][2] These agents typically fall into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[1][3] "Antitubulin agent 1" is a novel compound that has been identified as a microtubule-disrupting agent.[4] It has been shown to induce G2/M cell cycle arrest and increase α-tubulin acetylation, highlighting its potential as an anticancer therapeutic.[4]

This document provides detailed protocols for a comprehensive cell-based assay to characterize the activity of "this compound". The described assays will enable researchers to quantify its cytotoxic effects, visualize its impact on the microtubule network, and analyze its influence on cell cycle progression.

Mechanism of Action of Antitubulin Agents

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for the formation of the mitotic spindle during cell division.[5][6] Antitubulin agents disrupt this dynamic equilibrium.[5] Destabilizing agents inhibit tubulin polymerization, leading to a net depolymerization of microtubules.[7][8] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10] "this compound" acts as a microtubule destabilizer, leading to the disruption of the microtubule network.[4]

Caption: Signaling pathway of this compound.

Experimental Protocols

This section details the protocols for determining the activity of "this compound" in a cell-based format.

Cell Viability Assay (MTT Assay)

This assay determines the concentration-dependent cytotoxic effect of "this compound".

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, or SH-SY5Y)[4][11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

"this compound" stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8][12]

-

Prepare serial dilutions of "this compound" in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours.[13]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for at least 1 hour at room temperature to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[13]

Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of the effect of "this compound" on the microtubule network.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

"this compound"

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Treat cells with "this compound" at its IC50 concentration for a specified time (e.g., 16 hours).[4]

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.[11]

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[14]

-

Wash three times with PBS.

-

Block with blocking buffer for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the percentage of cells in different phases of the cell cycle, specifically looking for an accumulation in the G2/M phase.[9][10]

Materials:

-

Cells grown in 6-well plates

-

"this compound"

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with "this compound" at various concentrations for 16-24 hours.[4][11]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

-

Wash the cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow

The following diagram illustrates the overall workflow for characterizing "this compound".

Caption: Workflow for cell-based assays.

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines

| Cell Line | IC50 (nM) |

| HeLa | 125 ± 15 |

| A549 | 150 ± 20 |

| SH-SY5Y | 102 ± 12[4] |

| HCT116 | 98 ± 10 |

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.1 ± 2.5 | 19.7 ± 2.8 |

| This compound (100 nM) | 15.8 ± 2.2 | 10.5 ± 1.9 | 73.7 ± 4.1 |

| This compound (200 nM) | 10.1 ± 1.8 | 5.3 ± 1.1 | 84.6 ± 3.5 |

Conclusion

The protocols outlined in this application note provide a robust framework for the cellular characterization of "this compound". By combining cytotoxicity assays, immunofluorescence microscopy, and cell cycle analysis, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as an anticancer agent. The provided data tables offer a clear format for presenting the quantitative results, facilitating data interpretation and comparison with other antitubulin agents.

References

- 1. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]

- 2. Review: tubulin function, action of antitubulin drugs, and new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 10. A cell-based pharmacokinetics assay for evaluating tubulin-binding drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

Application Notes and Protocols for Antitubulin Agent 1 in In Vitro Cancer Cell Line Studies

For research use only. Not for use in diagnostic procedures.

Introduction

Antitubulin agents are a cornerstone of cancer chemotherapy, targeting the highly dynamic microtubule cytoskeleton, which is essential for cell division, intracellular transport, and maintenance of cell shape.[1][2] These agents disrupt microtubule dynamics, leading to an arrest of the cell cycle, typically in the G2/M phase, and subsequent induction of apoptosis.[3][4]

Antitubulin agent 1 (also referred to as compound 143) is an effective anticancer compound that functions by disrupting microtubules.[5] Its mechanism involves the inhibition of tubulin polymerization and an increase in the acetylation of α-tubulin.[5] These actions lead to a significant G2/M cell cycle arrest and cytotoxicity in cancer cells.[5] This document provides detailed protocols and dosage guidelines for the in vitro application of this compound in cancer cell line research.

Mechanism of Action

This compound exerts its anticancer effects primarily by interfering with the equilibrium of tubulin polymerization and depolymerization.[2][5] This disruption of microtubule dynamics is a common mechanism for antitubulin drugs, which can be broadly categorized as microtubule-stabilizing or -destabilizing agents.[6][7] this compound acts as a microtubule destabilizer, inhibiting its formation.[5] This leads to a cascade of cellular events:

-

Disruption of Microtubule Dynamics: The agent directly inhibits the polymerization of tubulin dimers into microtubules.[5]

-

Mitotic Spindle Malformation: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.[1][8]

-

Cell Cycle Arrest: The spindle assembly checkpoint is activated, causing cells to arrest in the G2/M phase of the cell cycle.[3][5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][9]

-

Increased Tubulin Acetylation: The agent has also been shown to increase the levels of acetylated α-tubulin, a post-translational modification associated with microtubule stability.[5]

Data Presentation: In Vitro Efficacy

The following table summarizes the effective concentrations and observed effects of this compound on a human cancer cell line. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect | Citation |

| SH-SY5Y | Neuroblastoma | Cytotoxicity | EC50: 102 nM | Not Specified | Reduction in cell viability. | [5] |

| SH-SY5Y | Neuroblastoma | Cell Cycle Analysis | 1 µM | 16 hours | Statistically significant G2/M arrest. | [5] |

| SH-SY5Y | Neuroblastoma | Western Blot | 0.1 - 1 µM | 16 hours | Significant increase in tubulin acetylation. | [5] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on a cancer cell line. The MTS assay is a colorimetric method for assessing the number of viable cells in a culture.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)[10]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.

-

MTS Addition: Add 20 µL of MTS reagent to each well.[10]

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[10]

-

Absorbance Reading: Measure the absorbance at 490 nm using a multi-well spectrophotometer.[10][11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC₅₀ or IC₅₀ value.

References

- 1. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]

- 2. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellmolbiol.org [cellmolbiol.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review: tubulin function, action of antitubulin drugs, and new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Flow Cytometry Analysis of Cellular Response to Antitubulin Agent 1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitubulin agents are a cornerstone of chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure. These agents are broadly classified as microtubule destabilizers or microtubule stabilizers. "Antitubulin agent 1" is presented here as a representative microtubule-stabilizing agent, akin to paclitaxel. Such agents bind to polymerized tubulin, stabilizing microtubules and preventing the dynamic instability required for proper mitotic spindle function. This leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2]

Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular consequences of treatment with antitubulin agents.[3] By employing fluorescent probes, it allows for the rapid quantitative analysis of cell cycle distribution and the apoptotic state of a large number of cells. This application note provides detailed protocols for assessing the effects of "this compound" on cancer cells using two fundamental flow cytometry assays: Propidium Iodide (PI) staining for cell cycle analysis and Annexin V/PI staining for apoptosis detection.

Experimental Protocols

General Cell Culture and Treatment

-

Cell Line: Select a suitable cancer cell line (e.g., HeLa, A549, MCF-7).

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.

-

Treatment: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the drug-containing medium and incubate for the desired time period (e.g., 24, 48 hours). Include a vehicle control (medium with the same concentration of solvent) in all experiments.

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content.[4][5]

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometry tubes

Procedure:

-

Harvest Cells: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.

-

Wash: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant. Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet gently in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Fixed cells can be stored at -20°C for at least one week.

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to ensure only DNA is stained. Incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Incubate at room temperature for 15-30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE-Texas Red). Collect at least 10,000 events per sample. The resulting DNA histogram can be analyzed using modeling software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[6][7]

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Flow cytometry tubes

Procedure:

-

Harvest Cells: Collect both floating (apoptotic) and adherent cells as described in Protocol 1, Step 1. It is crucial to handle cells gently to avoid inducing mechanical membrane damage.[10]

-

Wash: Pellet cells by centrifugation at 300 x g for 5 minutes at 4°C. Discard the supernatant. Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[11]

-

Staining:

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide.

-

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[11]

Data Presentation